

An In-Depth Technical Guide to 2,6-Dibromo-4-Isopropylphenyl Isocyanate

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Compound of Interest

Compound Name: 2,6-Dibromo-4-Isopropylphenyl
Isocyanate

Cat. No.: B1621391

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Abstract: This technical guide provides a comprehensive overview of **2,6-Dibromo-4-Isopropylphenyl Isocyanate**, a specialized aromatic isocyanate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, synthesis, and reactivity. Emphasis is placed on its application as a versatile chemical intermediate, with detailed protocols, mechanistic insights, and safety considerations.

Compound Identification and Nomenclature

2,6-Dibromo-4-Isopropylphenyl Isocyanate is a polysubstituted aromatic compound featuring a highly reactive isocyanate functional group. The steric hindrance provided by the two ortho-bromine atoms significantly influences its reactivity profile.

- IUPAC Name: 1,3-dibromo-2-isocyanato-5-propan-2-ylbenzene^[1]
- Synonyms: **2,6-Dibromo-4-Isopropylphenyl Isocyanate**, Benzene, 1,3-dibromo-2-isocyanato-5-(1-methylethyl)-^[1]
- CAS Number: 306935-84-2^[1]

Physicochemical and Structural Data

A summary of the key properties of this compound is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and

analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ Br ₂ NO	PubChem[1]
Molecular Weight	318.99 g/mol	PubChem[1]
Canonical SMILES	<chem>CC(C)C1=CC(=C(C(=C1)Br)N=C=O)Br</chem>	PubChem
InChI Key	AIQYHXAROYBPBR-UHFFFAOYSA-N	PubChem[1]
Appearance	Solid (predicted)	N/A

Synthesis Protocol and Mechanism

The synthesis of **2,6-Dibromo-4-Isopropylphenyl Isocyanate** is most practically achieved from its corresponding aniline precursor, 2,6-Dibromo-4-isopropylaniline. While various methods exist for converting anilines to isocyanates, the use of phosgene or a phosgene equivalent like triphosgene is a standard laboratory-scale approach.

Causality: The choice of a phosgene-based method is dictated by its efficiency and high yield in converting anilines to isocyanates. However, due to the extreme toxicity of phosgene, this reaction must be conducted with rigorous safety precautions in a certified chemical fume hood.

Precursor Information

- Starting Material: 2,6-Dibromo-4-isopropylaniline
- CAS Number: 10546-65-3[2][3]
- Molecular Formula: C₉H₁₁Br₂N[2][3]
- Molecular Weight: 293.00 g/mol [2]

Detailed Synthesis Protocol (Phosgenation)

This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety infrastructure.

Step 1: Reaction Setup

- In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2,6-Dibromo-4-isopropylaniline (1.0 eq).
- Add a suitable inert solvent, such as toluene or ethyl acetate. The solvent must be anhydrous to prevent the reaction of the isocyanate product with water.
- The system must be kept under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Step 2: Phosgenation

- Cool the stirred solution to 0°C using an ice bath.
- Slowly bubble phosgene gas (COCl_2) or add a solution of triphosgene (0.4 eq) in the same anhydrous solvent into the reaction mixture. This step is highly exothermic and the addition rate must be carefully controlled to maintain the temperature below 10°C.
- Expert Insight: The slow addition prevents the formation of unwanted urea byproducts, which can occur if the local concentration of the aniline exceeds that of the phosgenating agent.

Step 3: Reaction and Monitoring

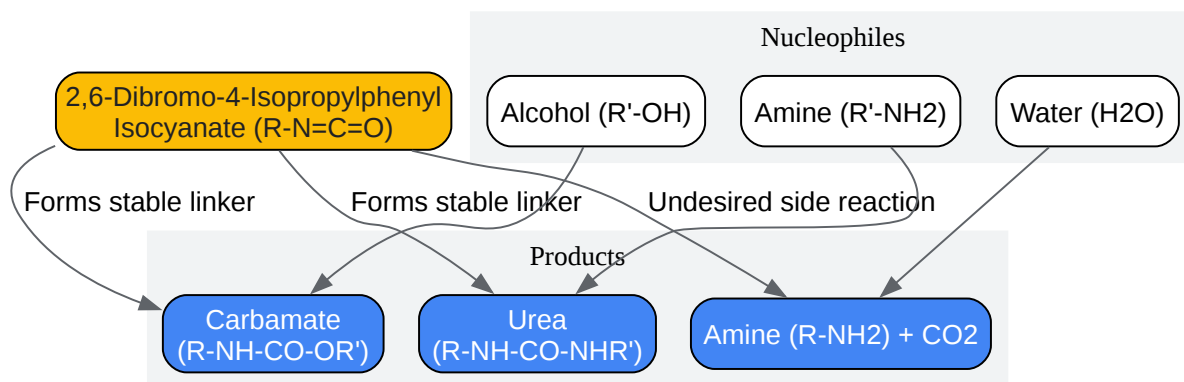
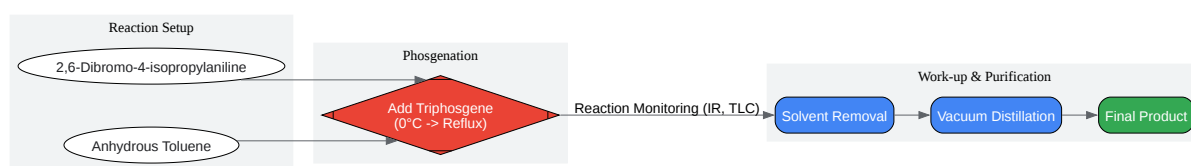
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110°C, depending on the solvent).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the N-H stretches of the starting aniline and the appearance of the strong, characteristic isocyanate ($-\text{N}=\text{C}=\text{O}$) stretch around 2250-2275 cm^{-1} indicates product formation.

Step 4: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.

Synthesis Workflow Diagram



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